8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a thioether group at position 8 (ethylthio), a hexyl chain at position 7, and a methyl group at position 2. Its structure combines lipophilic substituents (hexyl, ethylthio) with the polar purine-dione core, balancing solubility and membrane permeability .
Properties
IUPAC Name |
8-ethylsulfanyl-7-hexyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-4-6-7-8-9-18-10-11(15-14(18)21-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOYHXYPXRSSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the ethylthio, hexyl, and methyl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The purine core allows for nucleophilic substitution reactions, where different groups can replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the purine core.
Scientific Research Applications
8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The ethylthio and hexyl groups can enhance the compound’s binding affinity and specificity towards these targets. The purine core can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Receptor Affinity
Key Compounds :
- 3,7-Dimethyl-1H-purine-2,6-dione derivatives (e.g., compounds 4, 5, 12 in ):
- Substituents: 3,7-dimethyl core with arylpiperazine spacers.
- Activity: High affinity for 5-HT6 and D2 receptors due to optimal spacer length (three methylene groups) and 2,3-dichlorophenylpiperazine .
- Comparison : The target compound lacks the arylpiperazine moiety but features bulkier lipophilic groups (hexyl, ethylthio). This may reduce receptor specificity for 5-HT6/D2 but enhance interactions with lipid-rich environments or other targets.
- 8-Amino-3,7-dimethylpurine-diones (): Substituents: Lipophilic groups (propoxy, benzylamino) at position 6. Activity: Act as 5-HT1A antagonists and D2 modulators. Lipophilic substituents are critical for receptor binding; removal abolishes affinity .
Structural and Physical Properties
Table 1: Comparative Analysis of Purine-2,6-dione Derivatives
Key Observations:
- Lipophilicity : The hexyl chain in the target compound increases lipophilicity compared to analogs with shorter alkyl or aromatic groups (e.g., phenethyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Melting Points : Analogs with rigid substituents (e.g., biphenyl in ) exhibit higher melting points (>230°C), while fluorinated or flexible chains (e.g., difluorocyclohexyl in ) lower m.p. The target compound’s m.p. is unreported but likely intermediate due to its semi-flexible hexyl chain.
- Synthetic Accessibility : The ethylthio and hexyl groups can be introduced via alkylation or thiol substitution, similar to methods in .
Functional and Pharmacological Differences
- Receptor Selectivity: Unlike 3,7-dimethyl analogs with arylpiperazines (high 5-HT6/D2 affinity; ), the target compound’s lack of a basic nitrogen (present in piperazine) may shift activity toward non-aminergic targets, such as kinases or dehydrogenases (see ).
- The ethylthio group in the target compound offers a less reactive but metabolically stable alternative .
Biological Activity
Overview of Purine Derivatives
Purines are nitrogen-containing compounds that play crucial roles in various biological processes. They are fundamental components of nucleic acids (DNA and RNA) and serve as energy carriers (ATP) and signaling molecules (cAMP). The structural diversity of purines allows for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Structure and Properties
The compound , “8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione,” is a modified purine derivative. Modifications at the 8-position (with an ethylthio group) and the 7-position (with a hexyl group) can significantly influence its biological properties.
Biological Activities
1. Anticancer Activity:
Many purine derivatives exhibit anticancer properties by inhibiting DNA synthesis or inducing apoptosis in cancer cells. For example, compounds like 6-mercaptopurine are well-known for their use in leukemia treatment due to their ability to interfere with nucleotide metabolism.
2. Antiviral Activity:
Certain purines can act as antiviral agents by mimicking natural nucleotides, thus inhibiting viral replication. A notable example is acyclovir, which is used to treat herpes simplex virus infections.
3. Anti-inflammatory Effects:
Some purines have been shown to modulate inflammatory responses. For instance, adenosine has anti-inflammatory properties and can inhibit the release of pro-inflammatory cytokines.
Case Studies
While specific studies on “this compound” are not available, research on structurally similar compounds suggests potential pathways for investigation:
- Study on Purine Analogues: A study published in Journal of Medicinal Chemistry explored various purine analogues and their effects on cancer cell lines. The results indicated that modifications at specific positions could enhance cytotoxicity against certain cancer types.
- Research on Ethylthio Derivatives: Another study focused on ethylthio-substituted compounds showed promising results in inhibiting tumor growth in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
